8-Iodo-3-methoxyquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8INO2 |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
8-iodo-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8INO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13) |
InChI Key |
FMSQNGQVNMLAAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC=C2)I)NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 8 Iodo 3 Methoxyquinolin 2 1h One
Classical and Contemporary Synthetic Routes to Quinolin-2(1H)-ones Bearing 8-Iodo and 3-Methoxy Substituents
The assembly of the 8-iodo-3-methoxy substituted quinolin-2(1H)-one framework can be approached through several strategic disconnections. These routes include forming the heterocyclic ring from pre-functionalized precursors or introducing the substituents onto a pre-formed quinolinone scaffold.
Halogen-Metal Exchange Strategies
Halogen-metal exchange is a powerful and fundamental organometallic reaction for creating carbon-nucleophiles that can subsequently react with various electrophiles. wikipedia.org This method is particularly useful for preparing organolithium or organomagnesium reagents from organic halides. wikipedia.orgharvard.edu The general principle involves the reaction of an organic halide with an organometallic reagent (like n-butyllithium) or an electropositive metal. wikipedia.org The rate of exchange is typically fastest for iodides, followed by bromides and chlorides. wikipedia.orgprinceton.edu
In the context of synthesizing 8-iodoquinolinones, this strategy could be employed by starting with a di-halogenated quinoline (B57606) or quinolinone, such as an 8-bromo-X-chloro-quinoline derivative. A selective halogen-metal exchange at the more reactive bromine position would generate a lithiated intermediate. This intermediate could then be quenched with an iodinating agent like molecular iodine (I₂) to install the iodo group at the 8-position. The success of this approach hinges on the ability to perform the exchange reaction at low temperatures to prevent side reactions. harvard.edu While broadly applicable, this method requires careful control of stoichiometry and temperature to achieve the desired regioselectivity. wikipedia.orgharvard.edu
Palladium-Catalyzed Cyclization and Annulation Protocols
Palladium-catalyzed reactions are indispensable tools in modern organic synthesis due to their efficiency, mild reaction conditions, and high tolerance for various functional groups. nih.gov Several palladium-catalyzed strategies can be envisioned for the synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one.
One of the most prominent methods is the Heck coupling reaction. nih.gov A plausible route involves the Heck coupling of a 2-iodoaniline (B362364) derivative, specifically 2-iodo-N-pivaloylaniline bearing a methoxy (B1213986) group, with methyl acrylate (B77674). nih.gov This would be followed by an acid-catalyzed cyclization to form the quinolin-2(1H)-one ring. nih.gov
Another powerful approach is the palladium-catalyzed annulation of o-haloanilines with α,β-unsaturated carbonyl compounds. nih.gov For the target molecule, this could involve reacting an appropriately substituted 2-iodoaniline with an acrylate derivative. The reaction typically uses a palladium catalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base to afford the 3-substituted quinolin-2(1H)-one. nih.gov
Furthermore, palladium-catalyzed C-H activation and amidation represents a more atom-economical approach. nih.gov For instance, a Pd(II)-catalyzed intermolecular Heck reaction followed by an intramolecular C-H amidation can construct 4-aryl-2-quinolones. nih.gov Adapting this logic, an appropriately substituted acrylamide (B121943) could undergo intramolecular C-H amidation to form the quinolinone ring. Palladium-catalyzed carbonylative annulation of o-iodoanilines with alkynes and carbon monoxide is another established route to producing quinolin-2-ones, offering a way to build the core structure with its carbonyl group in a single step. nih.gov
Strategies for Stereoselective Synthesis
While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are paramount in the broader field of quinolone chemistry, as many biologically active derivatives possess chiral centers. Stereoselectivity can be crucial when constructing precursors or when the quinolone core is part of a larger, more complex chiral molecule.
For example, photocyclisation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes provides a route to annulated quinolines, where the regiochemistry is controlled by the substituents on the benzylidene ring. rsc.org In cases where prochiral substrates are used or chiral catalysts are employed, stereoselective variants of cyclization reactions, such as asymmetric Heck reactions or copper-catalyzed asymmetric 1,4-reduction–cyclization of β,β-diaryl acrylates, can lead to enantiomerically enriched quinolin-2(1H)-ones. nih.gov These methods are critical for preparing specific stereoisomers of more complex quinolone-containing targets.
Precursor Design and Chemical Transformations for this compound Synthesis
A logical approach is to begin with a molecule that already contains the substituted benzene (B151609) ring. A suitable precursor would be 2-amino-3-iodo-benzenoids or, more strategically, a 2-iodoaniline that can be cyclized. For instance, a Heck coupling-cyclization strategy would likely start with 2-iodoaniline and an appropriately substituted acrylate. nih.gov
Alternatively, one could start with a pre-formed quinoline or quinolinone and introduce the substituents.
Iodination: The introduction of the iodo group at the C8 position is a key transformation. Direct C-H iodination of quinoline derivatives is a powerful method. While nitration and bromination of quinoline in strong acid typically yield a mixture of 5- and 8-substituted products, direct iodination under similar conditions can also provide 5-iodo and 8-iodoquinolines. pjsir.org More modern methods offer improved regioselectivity. For example, a radical-based C-H iodination has been developed for the C3-selective iodination of quinolines and quinolones. rsc.orgrsc.org For C8 iodination, rhodium-catalyzed C-H iodination of quinoline-N-oxides with N-iodosuccinimide (NIS) has been reported, which could be a viable route if starting from an 8-unsubstituted 3-methoxyquinolin-2(1H)-one N-oxide. rsc.orgresearchgate.net
Methoxylation: The 3-methoxy group could be introduced via several methods. If the synthesis starts from a 4-hydroxy-2(1H)-quinolone intermediate, O-alkylation of the C4-hydroxyl group is a common strategy, though this would form a 4-methoxy derivative. To achieve 3-methoxylation, one might start with a precursor already containing the methoxy group, such as methoxy-substituted pivaloylaminobenzenes , which can be iodinated and then cyclized via a Heck reaction to form methoxyquinolin-2(1H)-ones. nih.gov Another approach could involve the cyclization of a precursor like ethyl 3-(2-nitrophenyl)-3-oxopropanoate, followed by modification. researchgate.net
A plausible synthetic sequence could therefore involve:
Synthesis of a 3-methoxyquinolin-2(1H)-one from an appropriate aniline (B41778) and malonic acid derivative.
Subsequent regioselective iodination at the C8 position.
Optimization of Reaction Conditions and Yields for this compound Formation
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time.
For palladium-catalyzed reactions, the choice of the palladium source and ligand is critical. For instance, in the synthesis of quinolines from anilines and allyl alcohols, Pd(OAc)₂ was found to be superior to Pd(TFA)₂ or PdCl₂. rsc.org The reaction yield was also highly dependent on the solvent and temperature, with DMSO at 130 °C providing the optimal conditions in one study. rsc.orgresearchgate.net
In Heck coupling-cyclization reactions to form 3-substituted quinolin-2(1H)-ones, a combination of 5 mol% Pd(OAc)₂, 10 mol% PPh₃ as a ligand, and NaOAc as a base in DMF at 100 °C was found to be effective. nih.gov For C-H functionalization reactions leading to 3-(heteroaryl)quinolin-2(1H)-ones, a bimetallic system of Pd(OAc)₂/CuI with PPh₃ and LiOtBu in 1,4-dioxane (B91453) gave good to excellent yields. nih.gov
The table below summarizes typical conditions for palladium-catalyzed synthesis of quinolinones, which would serve as a starting point for optimizing the synthesis of this compound.
| Reaction Type | Palladium Catalyst | Ligand/Additive | Base | Solvent | Temp. (°C) | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| Heck Coupling & Cyclization | Pd(OAc)₂ (5 mol%) | PPh₃ (10 mol%) | NaOAc | DMF | 100 | 67-76% | nih.gov |
| Oxidative Cyclization | Pd(OAc)₂ (10 mol%) | None | None | DMSO | 130 | ~90% | rsc.orgresearchgate.net |
| C-H Functionalization | Pd(OAc)₂ / CuI | PPh₃ | LiOtBu | 1,4-Dioxane | N/A | Good-Excellent | nih.gov |
| Carbonylative Annulation | Pd(0) catalyst | Mo(CO)₆ | N/A | N/A | N/A | Good | nih.gov |
Reactivity and Chemical Transformations of 8 Iodo 3 Methoxyquinolin 2 1h One
Electrophilic and Nucleophilic Substitution Reactions at the Quinolin-2(1H)-one Core
The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry, and its substitution patterns dictate its biological activity. While specific studies on the electrophilic and nucleophilic substitution of 8-Iodo-3-methoxyquinolin-2(1H)-one are not extensively detailed in the literature, the reactivity can be inferred from related quinolone systems.
The 4-position of the quinolin-2(1H)-one ring is particularly susceptible to nucleophilic substitution, especially when a good leaving group is present. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate its reaction with various nucleophiles. mdpi.comresearchgate.net Thiolation, hydrazination, azidation, and amination reactions have been successfully carried out, displacing the chloro group to yield a series of 4-substituted quinolinones. mdpi.comresearchgate.net It is plausible that conversion of the 3-methoxy group in the title compound to a 4-hydroxy and subsequently to a 4-chloro group would enable similar nucleophilic substitutions.
Directed Functionalization at the Iodo and Methoxy (B1213986) Positions
The iodo and methoxy groups serve as versatile handles for introducing molecular diversity. These positions allow for selective transformations without altering the core heterocyclic structure.
The carbon-iodine bond at the C-8 position is an ideal site for transition metal-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group in such transformations, particularly in palladium-catalyzed processes. nih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net
A wide array of coupling partners can be utilized to functionalize the 8-position. The Suzuki-Miyaura coupling with boronic acids or esters, the Sonogashira coupling with terminal alkynes, the Heck reaction with alkenes, and the Buchwald-Hartwig amination with amines are all highly feasible transformations. researchgate.netnih.gov These reactions provide powerful methods for constructing complex molecular architectures based on the quinolinone scaffold.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the 8-Iodo Position
| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | 8-Aryl/Vinyl-3-methoxyquinolin-2(1H)-one |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | 8-Alkynyl-3-methoxyquinolin-2(1H)-one |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | 8-Alkenyl-3-methoxyquinolin-2(1H)-one |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃, Xantphos | 8-Amino-3-methoxyquinolin-2(1H)-one |
| Stille | Organostannane | Pd(PPh₃)₄ | 8-Alkyl/Aryl-3-methoxyquinolin-2(1H)-one |
The 3-methoxy group is another key site for chemical modification. One of the most common transformations for aryl methoxy ethers is O-demethylation to unmask the corresponding phenol (B47542) or, in this case, the 3-hydroxy-quinolin-2(1H)-one. This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydroiodic acid. The resulting hydroxyl group can then serve as a nucleophile or be used for further functionalization, for example, through O-alkylation or O-acylation.
In some contexts, methylation reactions can also be relevant. For instance, the methylation of related 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives with reagents like dimethyl sulphate can lead to the formation of 4-methoxyquinolin-2(1H)-ones, demonstrating the tunability of the oxygenation pattern on the pyridinone ring. researchgate.net
Ring-Opening and Ring-Closing Reactions of the Quinolin-2(1H)-one System
The synthesis of the quinolin-2(1H)-one system itself involves crucial ring-closing reactions. One established method for preparing substituted quinolin-2(1H)-ones is through a palladium-catalyzed Heck coupling followed by an intramolecular cyclization. nih.gov For example, a suitably substituted iodoaniline derivative can react with an acrylate (B77674), and the resulting cinnamate (B1238496) intermediate undergoes acid-catalyzed cyclization to form the quinolinone ring. nih.gov Another classical approach involves the thermal condensation of an aniline (B41778), such as o-anisidine, with a malonic ester derivative at high temperatures, which proceeds via cyclization to form the heterocyclic core. nih.gov
The quinolin-2(1H)-one ring contains a stable six-membered lactam (a cyclic amide). Ring-opening of this system is generally not facile and requires harsh chemical conditions, such as vigorous acid or base hydrolysis, which would cleave the amide bond. Such reactions are less common than functionalization reactions that preserve the core scaffold.
Mechanistic Investigations of Key Reactions of this compound
While specific mechanistic studies focusing exclusively on this compound are scarce, the mechanisms of its most important potential reactions are well-established in the broader field of organic chemistry. The palladium-catalyzed cross-coupling reactions involving the 8-iodo moiety are of particular significance.
The catalytic cycle for these reactions, for example the Suzuki-Miyaura coupling, generally proceeds through three fundamental steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate, breaking the carbon-iodine bond.
Transmetalation: The organoboron reagent (boronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the iodide ligand in a process called transmetalation.
Reductive Elimination: The two organic groups on the palladium(II) center (the quinolinone moiety and the group from the boronic acid) couple and are expelled from the coordination sphere. This step, known as reductive elimination, forms the new carbon-carbon bond of the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
This mechanistic pathway is a cornerstone of modern synthetic chemistry and is directly applicable to the functionalization of the 8-iodo position of the title compound. researchgate.net
Derivatization and Structure Activity Relationship Sar Studies of 8 Iodo 3 Methoxyquinolin 2 1h One Analogues
Design and Synthesis of Novel 8-Iodo-3-methoxyquinolin-2(1H)-one Derivatives
The design of novel derivatives of this compound is often guided by the desire to explore and optimize its potential applications. Synthetic strategies for quinolin-2(1H)-ones are well-established and can be adapted for the creation of new analogues. A common approach involves the cyclization of appropriately substituted anilines or anthranilic acids with a three-carbon synthon.
For the synthesis of the parent scaffold, a potential route could involve the iodination of a 3-methoxyquinolin-2(1H)-one precursor or the cyclization of an iodo-substituted aniline (B41778) derivative. Once the this compound core is obtained, further derivatization can be achieved at various positions. For instance, the nitrogen at position 1 can be alkylated or acylated to introduce a variety of functional groups. The methoxy (B1213986) group at position 3 could potentially be demethylated to a hydroxyl group, which can then serve as a handle for further modifications.
Drawing parallels from the synthesis of related compounds, such as 8-hydroxyquinolin-2(1H)-one analogues, one can envision the synthesis of a library of derivatives. nih.gov For example, the reaction of the N-unsubstituted quinolinone with different alkyl halides in the presence of a base can yield a series of N-alkylated products.
Table 1: Hypothetical Synthetic Routes for this compound Derivatives
| Starting Material | Reagents and Conditions | Product |
| 3-Methoxyquinolin-2(1H)-one | N-Iodosuccinimide (NIS), Acetonitrile, Reflux | This compound |
| 2-Iodoaniline (B362364) | Diethyl malonate, Sodium ethoxide, Heat | 8-Iodo-4-hydroxyquinolin-2(1H)-one |
| This compound | Alkyl halide (R-X), K2CO3, DMF | 1-Alkyl-8-iodo-3-methoxyquinolin-2(1H)-one |
| This compound | BBr3, Dichloromethane | 8-Iodo-3-hydroxyquinolin-2(1H)-one |
Systematic Structural Modifications at Peripheral Positions for Modulating Reactivity or Specific Interactions
Systematic modifications of the this compound scaffold are crucial for understanding and modulating its reactivity and potential biological interactions. The iodine atom at position 8, the methoxy group at position 3, and the lactam nitrogen at position 1 are key sites for such modifications.
The iodine atom at the C8 position is a particularly interesting feature. Its presence can influence the electronic properties of the aromatic ring and provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of aryl, alkynyl, or amino substituents at this position, significantly expanding the chemical space of the derivatives.
Modification of the methoxy group at C3 can also lead to significant changes in the molecule's properties. Demethylation to the corresponding 3-hydroxy derivative introduces a hydrogen bond donor and a potential site for further functionalization, such as etherification or esterification. The nature of the substituent at this position can impact the molecule's polarity and its ability to interact with biological targets.
Table 2: Examples of Systematic Structural Modifications and Their Potential Impact
| Position of Modification | Type of Modification | Potential Impact |
| C8-Iodo | Suzuki Coupling (with Ar-B(OH)2) | Introduction of aryl groups, modulation of electronic properties and steric bulk. |
| C3-Methoxy | Demethylation (to -OH) | Increased polarity, introduction of a hydrogen bond donor. |
| N1-H | Alkylation (with R-X) | Increased lipophilicity, altered steric profile. |
Conformational Analysis of this compound and its Derivatives
The three-dimensional structure and conformational flexibility of this compound and its derivatives are critical determinants of their reactivity and interactions. The quinolin-2(1H)-one ring system is largely planar, but the substituents can adopt different orientations.
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can provide insights into the preferred conformations of these molecules. For instance, the orientation of the methoxy group at C3 relative to the quinolinone ring can be studied. Rotation around the C3-O bond may lead to different conformers with varying energies.
Understanding the conformational landscape is essential for designing molecules that can fit into specific binding pockets of enzymes or receptors, or for predicting the stereochemical outcome of reactions.
Structure-Reactivity Relationships in Synthetic Pathways and Chemical Applications
The substituents on the this compound scaffold play a significant role in its chemical reactivity. The electron-withdrawing nature of the iodine atom and the electron-donating nature of the methoxy group can influence the reactivity of the quinolinone ring in various chemical transformations.
The iodine at C8 is a key functional group for synthetic diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is well-documented for other iodo-substituted aromatic systems. The success of these reactions can be influenced by the electronic environment of the C-I bond, which is in turn affected by the methoxy group at C3 and any substituent at N1.
The methoxy group at C3 can influence the reactivity of the adjacent C4 position. In related 4-hydroxy-2(1H)-quinolones, the C3 position is known to be reactive towards electrophiles. While the methoxy group in this compound blocks this reactivity to some extent, it can still influence the electronic character of the C4-H bond.
Structure-reactivity relationship studies would involve systematically varying the substituents and observing the effect on the yield and rate of specific reactions. For example, comparing the rate of a Suzuki coupling at the C8 position for a series of N1-alkylated derivatives would provide valuable information on the steric and electronic effects of the N1-substituent on the reactivity of the C-I bond. This knowledge is crucial for the efficient synthesis of complex derivatives and for the development of novel chemical applications.
Computational and Theoretical Studies on 8 Iodo 3 Methoxyquinolin 2 1h One
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 8-iodo-3-methoxyquinolin-2(1H)-one. scirp.org These calculations provide a detailed picture of the electron distribution within the molecule and identify the regions most susceptible to electrophilic and nucleophilic attack.
The electronic properties of this compound are significantly influenced by its substituents. The methoxy (B1213986) group at the C3 position and the iodine atom at the C8 position modulate the electron density across the quinolinone core. The methoxy group, being an electron-donating group, is expected to increase the electron density in the heterocyclic ring, while the electron-withdrawing nature of the iodine atom will have the opposite effect on the carbocyclic ring.
Key reactivity descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various Fukui functions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. scielo.br For this compound, the presence of both electron-donating and electron-withdrawing groups creates a nuanced reactivity profile.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
| Ionization Potential | 7.12 |
| Electron Affinity | 1.05 |
Note: These values are illustrative and would be determined through specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory).
The Fukui functions can pinpoint the specific atoms most likely to participate in chemical reactions. For instance, the nitrogen atom in the quinolinone ring and the oxygen atom of the carbonyl group are often identified as potential sites for electrophilic attack. sciencepublishinggroup.com Conversely, certain carbon atoms in the aromatic rings may be more susceptible to nucleophilic attack, influenced by the electronic effects of the substituents.
Tautomeric Equilibrium Analysis and Stability of Quinolin-2(1H)-one Forms
Quinolin-2(1H)-ones, including this compound, can exist in different tautomeric forms. The most common tautomerism involves the keto-enol equilibrium, where the compound can exist as either a lactam (keto form) or a lactim (enol form). researchgate.net The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and physical properties.
Theoretical calculations are highly effective in determining the relative stabilities of these tautomers. nuph.edu.ua By calculating the Gibbs free energy of each form, it is possible to predict which tautomer will be predominant under given conditions. For quinolin-2(1H)-ones, the keto form is generally more stable than the enol form. researchgate.net
In the case of this compound, the primary tautomeric equilibrium is between the 2-oxo form (lactam) and the 2-hydroxy form (lactim). The stability of these forms can be influenced by solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). nuph.edu.ua
Table 2: Calculated Relative Energies of Tautomers of this compound in Gas Phase and Solution (Illustrative Data)
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in DMSO, kcal/mol) |
| 2-oxo (keto) | 0.00 | 0.00 |
| 2-hydroxy (enol) | +8.5 | +6.2 |
Note: These values are illustrative and would be determined through specific DFT calculations. The keto form is set as the reference (0.00 kcal/mol).
The results of such calculations typically indicate that the 2-oxo tautomer is the more stable form for this compound, both in the gas phase and in polar solvents. This is consistent with the general behavior observed for other quinolin-2(1H)-one derivatives. researchgate.net
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and intermolecular interactions of this compound. nih.gov These methods provide insights into the three-dimensional structure of the molecule and how it interacts with its environment.
Conformational analysis of this compound would focus on the orientation of the methoxy group and any potential out-of-plane distortions of the quinolinone ring system. While the core bicyclic structure is relatively rigid, the methoxy group can rotate, leading to different conformers. Computational methods can identify the most stable conformer by calculating the potential energy surface as a function of the relevant dihedral angles.
MD simulations can be used to study the behavior of this compound in a solvent environment over time. These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding between the N-H group of the quinolinone and solvent molecules, or with other solute molecules. In the solid state, crystal structure prediction methods can be employed to identify stable crystal packings and the nature of intermolecular interactions, such as π-π stacking and halogen bonding involving the iodine atom. nih.gov
Table 3: Key Intermolecular Interaction Distances for this compound in a Simulated Dimer (Illustrative Data)
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |
| Hydrogen Bond | N-H | O=C | 2.1 |
| π-π Stacking | Ring Centroid | Ring Centroid | 3.5 |
| Halogen Bond | C-I | O=C | 3.0 |
Note: These distances are illustrative and would be obtained from the analysis of simulated or experimentally determined structures.
Prediction of Reaction Pathways and Mechanistic Insights via Computational Chemistry
Computational chemistry offers a powerful means to predict and analyze the reaction pathways and mechanisms involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies, thereby providing a detailed understanding of the reaction mechanism.
For instance, computational methods can be used to study electrophilic substitution reactions on the quinolinone ring. The calculated reactivity descriptors from section 5.1 can guide the prediction of the most likely sites for substitution. Subsequent calculations can then model the entire reaction pathway, including the formation of the sigma complex and the final product.
Similarly, reactions involving the substituents, such as nucleophilic substitution of the iodine atom or reactions at the methoxy group, can be investigated. For example, the mechanism of a Suzuki or Sonogashira coupling at the C8-I position could be elucidated by locating the transition states for the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. mdpi.com
Table 4: Calculated Activation Energies for a Hypothetical Electrophilic Bromination of this compound (Illustrative Data)
| Position of Substitution | Activation Energy (kcal/mol) |
| C5 | 18.2 |
| C6 | 15.5 |
| C7 | 19.8 |
Note: These values are illustrative and would be determined through specific transition state calculations. They suggest the most favorable position for electrophilic attack.
Through these computational approaches, a comprehensive understanding of the chemical behavior of this compound can be achieved, providing valuable guidance for its synthesis and modification.
Advanced Spectroscopic Investigations of 8 Iodo 3 Methoxyquinolin 2 1h One
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of this analog reveals a nearly planar quinoline (B57606) ring system. nih.gov It is anticipated that 8-Iodo-3-methoxyquinolin-2(1H)-one would adopt a similar planarity. A key feature observed in the crystal packing of related quinolinones is the formation of hydrogen-bonded dimers. In the solid state, it is expected that the N-H group of one molecule would form a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule, leading to the creation of a centrosymmetric dimer.
Table 1: Predicted Crystallographic Parameters for this compound based on Analogues
| Parameter | Predicted Value/System | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for quinolinone derivatives nih.gov |
| Space Group | P2₁/c or similar centrosymmetric group | Presence of inversion centers in dimer formation nih.gov |
| Key Intermolecular Interactions | N-H···O hydrogen bonding, π–π stacking | Observed in crystal structures of related quinolinones nih.gov |
Advanced NMR Techniques for Solution-State Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for probing the molecule's conformation and dynamic behavior in solution.
In the ¹H NMR spectrum, the aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methoxy (B1213986) group. The proton of the N-H group is expected to appear as a broad singlet at a downfield chemical shift, likely above 10 ppm, due to hydrogen bonding with the solvent or trace water. The methoxy protons would give rise to a sharp singlet around 3.8-4.0 ppm.
Advanced NMR techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic signals. Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly valuable for determining the through-space proximity of protons, which can help to establish the preferred conformation of the methoxy group relative to the quinolinone ring.
¹³C NMR spectroscopy would provide information on the carbon framework. The carbonyl carbon (C2) is expected to be the most downfield signal, typically in the range of 160-165 ppm. The carbon bearing the iodine (C8) would show a characteristic upfield shift due to the heavy atom effect. The chemical shifts of the other aromatic carbons would be influenced by the combined electronic effects of the iodo and methoxy substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| H4 | ~7.8 | - | Singlet, downfield due to proximity to C=O |
| H5 | ~7.2-7.4 | - | Doublet, influenced by iodine on adjacent ring |
| H6 | ~7.0-7.2 | - | Triplet |
| H7 | ~7.5-7.7 | - | Doublet, influenced by iodine |
| NH | >10 | - | Broad singlet, deshielded |
| OCH₃ | ~3.9 | ~56 | Sharp singlet |
| C2 | - | ~162 | Carbonyl carbon, deshielded |
| C3 | - | ~145 | Attached to electronegative oxygen |
| C4 | - | ~115 | |
| C4a | - | ~140 | Bridgehead carbon |
| C5 | - | ~125 | |
| C6 | - | ~123 | |
| C7 | - | ~135 | |
| C8 | - | ~95 | Shielded by heavy iodine atom |
| C8a | - | ~138 | Bridgehead carbon |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will give rise to a broad band in the 3200-3400 cm⁻¹ region, with its position and shape being sensitive to the extent of hydrogen bonding. The C-O stretching vibrations of the methoxy group are expected to appear as one or more strong bands in the 1250-1000 cm⁻¹ range. The spectrum will also feature a series of bands corresponding to the C=C and C-H vibrations of the aromatic ring.
Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of the less polar bonds. The C-I stretching vibration, which is often weak in the IR spectrum, should be observable in the low-frequency region of the Raman spectrum, typically below 600 cm⁻¹. The symmetric vibrations of the quinolinone ring system are also expected to be strong in the Raman spectrum. By comparing the spectra in different solvents of varying polarity, the nature and strength of hydrogen bonding networks can be further investigated. oatext.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H stretch | 3200-3400 | Medium-Strong, Broad | Weak |
| C-H stretch (aromatic) | 3000-3100 | Medium | Strong |
| C=O stretch | 1650-1680 | Strong | Medium |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Strong |
| C-O-C stretch (methoxy) | 1250-1000 | Strong | Medium |
| C-I stretch | <600 | Weak | Medium-Strong |
Mass Spectrometry for Isotopic Labeling Studies and Fragmentation Mechanisms
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of fragmentation patterns.
The high-resolution mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact mass. The presence of iodine would be readily identifiable due to its monoisotopic nature (¹²⁷I).
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation of quinolinone derivatives often involves the loss of small neutral molecules. For this compound, characteristic fragmentation pathways would likely include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) from the lactam ring. The cleavage of the C-I bond, resulting in the loss of an iodine radical (•I) or a neutral iodine atom, is also a probable fragmentation pathway.
Isotopic labeling studies, for instance, by synthesizing the compound with a ¹³C-labeled methoxy group or a deuterated N-H group, would allow for the definitive confirmation of these proposed fragmentation mechanisms. By tracking the labeled atoms through the fragmentation cascade, the movement and rearrangement of atoms during the process can be precisely mapped.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Proposed) | Proposed Fragment | Fragmentation Pathway |
| [M]⁺ | C₁₀H₈INO₂⁺ | Molecular Ion |
| [M-15]⁺ | C₉H₅INO₂⁺ | Loss of •CH₃ from methoxy group |
| [M-28]⁺ | C₉H₈INO⁺ | Loss of CO from lactam ring |
| [M-127]⁺ | C₁₀H₈NO₂⁺ | Loss of •I |
| [M-15-28]⁺ | C₈H₅INO⁺ | Sequential loss of •CH₃ and CO |
Mechanistic Biological Studies and Biochemical Interactions of 8 Iodo 3 Methoxyquinolin 2 1h One and Its Derivatives Excluding Clinical Applications, Dosage, Safety, or Adverse Effects
Investigation of Molecular Targets and Binding Mechanisms
The quinolin-2(1H)-one core structure is a versatile scaffold that has been shown to interact with a diverse array of molecular targets. The specific nature and positioning of substituents on the quinoline (B57606) ring system are crucial in determining the binding affinity and selectivity for these targets. rsc.org
Computational and in-silico studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, have been employed to predict the activity of quinoline derivatives and guide the design of potent new molecules. nih.gov For instance, research on quinoline derivatives as inhibitors of Serine/Threonine Kinase 10 (STK10) has highlighted the importance of substituent positioning. Docking studies with the STK10 protein (PDB ID: 6I2Y) showed that the binding affinities of various ligands are highly dependent on the groups at different positions on the scaffold. nih.gov Similarly, studies on inhibitors of PDE10A, a key enzyme in the treatment of schizophrenia, revealed that bulky substituents at the 8-position of the quinoline ring can increase biological activity. rsc.org
Key interactions that stabilize the binding of quinolin-2(1H)-one derivatives to their targets often include hydrogen bonds, π–π stacking interactions, and hydrophobic contacts. rsc.org For example, in the crystal structure of 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one, a related compound, molecules are linked by N—H···O and O—H···O hydrogen bonds, and the chains are further stabilized by π–π interactions between the aromatic rings of adjacent molecules. nih.gov These types of non-covalent interactions are fundamental to the ligand-target recognition and binding process.
Enzyme Inhibition Profiles and Mechanistic Elucidation
Derivatives of the quinolin-2(1H)-one scaffold have demonstrated inhibitory activity against several important enzyme families.
Phosphodiesterases (PDEs): A novel series of quinolin-2(1H)-ones were designed as inhibitors of Phosphodiesterase 1 (PDE1), an enzyme that hydrolyzes both cAMP and cGMP. nih.gov One derivative, compound 10c, exhibited a potent half-maximal inhibitory concentration (IC50) of 15 nM against the PDE1C isoform, with high selectivity over other PDE subfamilies. nih.gov Furthermore, extensive research has been conducted on quinoline derivatives as inhibitors of PDE10A. rsc.org Mechanistic exploration through molecular modeling suggests that interactions with the enzyme are sensitive to both electrostatic and hydrophobic properties of the ligand. rsc.org Specifically, a six-membered heterocyclic group at certain positions can form essential water-mediated hydrogen bond networks, enhancing inhibitory potency. rsc.org
Protein Kinases: The quinolin-2(1H)-one structure is a component of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes. The PI3K/Akt signaling pathway, often dysregulated in cancer, is a key area of investigation. Akt2 (also known as Protein Kinase B), a serine/threonine kinase in this pathway, has been identified as a potential target for quinolinone-based inhibitors. researchgate.net Ligand-based pharmacophore modeling has been used to identify new potential Akt2 inhibitors featuring different chemical scaffolds. researchgate.net
Other Enzymes: The molecular chaperone Heat shock protein 90 (Hsp90) has also been targeted by 3-heteroaryl-quinolin-2(1H)-one derivatives. nih.gov Hsp90 is critical for the stability and function of many proteins involved in cancer progression. Some of these quinolinone derivatives have shown significant ability to inhibit cancer cell growth, with GI50 values (concentration for 50% of maximal inhibition of cell proliferation) in the micromolar range against prostate and breast cancer cell lines. nih.gov Additionally, certain 4-hydroxy-1H-quinolin-2-one derivatives have been found to inhibit the oxygen evolution rate in spinach chloroplasts, indicating an interaction with components of Photosystem II. mdpi.com
Below is a table summarizing the enzyme inhibitory activities of selected quinolin-2(1H)-one derivatives found in the literature.
| Derivative Class/Compound | Target Enzyme | Activity (IC50/GI50) | Reference |
| Quinolin-2(1H)-one derivative (10c) | PDE1C | 15 nM (IC50) | nih.gov |
| 3-heteroaryl-quinolin-2(1H)-one (3b) | Hsp90 (in PC-3 cells) | 28 µM (GI50) | nih.gov |
| 4-hydroxy-N-(4-fluorophenyl)-1-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (3s) | Soybean LOX | 10 µM (IC50) | mdpi.com |
| 4-hydroxy-N-(4-hydroxyphenyl)-1-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxamide (3g) | Soybean LOX | 27.5 µM (IC50) | mdpi.com |
| 4-hydroxy-1H-quinolin-2-one derivative (8) | Photosystem II (OER) | 126 µmol/L (IC50) | mdpi.com |
Receptor Binding Studies and Ligand-Target Interactions
While specific receptor binding studies for 8-Iodo-3-methoxyquinolin-2(1H)-one are not prominent, the principles of ligand-target interaction for the broader quinolinone class are well-documented through molecular docking and structural biology.
Docking simulations of quinolinone carboxamide analogues with soybean lipoxygenase (LOX) revealed that potent inhibitors bind at an alternative binding site, distinct from the active site, in a similar fashion to the reference compound NDGA. mdpi.com The binding mode is influenced by the substituents on the carboxamide portion of the molecule. For example, an N-phenyl substituent with a fluoro or hydroxyl group was found to be more effective than one with a methyl group, highlighting the specific electronic and steric requirements for effective binding. mdpi.com
In studies of PDE10A inhibitors, hydrogen bonds and π–π stacking were identified as crucial for binding affinity. rsc.org The quinoline core itself often participates in these π–π interactions with aromatic amino acid residues (like tyrosine or phenylalanine) in the target's binding pocket. The nitrogen and oxygen atoms in the quinolinone ring system are key hydrogen bond acceptors or donors, forming directional interactions that anchor the ligand in the correct orientation for inhibition. nih.gov
General Biochemical Pathways Influenced by Quinolin-2(1H)-one Scaffolds
The diverse molecular targets of quinolin-2(1H)-one derivatives mean they can influence multiple biochemical pathways.
Signal Transduction Pathways: By inhibiting protein kinases like Akt, quinolinone derivatives can modulate the PI3K/Akt/mTOR pathway, which is fundamental for cell growth, proliferation, and survival. researchgate.net Inhibition of this pathway is a major strategy in cancer therapy. Similarly, targeting kinases in the MAP Kinase pathway can also affect cell signaling related to growth and differentiation. researchgate.net
Second Messenger Signaling: Inhibition of phosphodiesterases (PDEs) directly impacts intracellular levels of the second messengers cAMP and cGMP. nih.gov By preventing the breakdown of these molecules, quinolinone-based PDE inhibitors can potentiate signaling cascades that are crucial in various physiological processes, including inflammation and neuronal function.
Protein Folding and Stability: Targeting Hsp90 disrupts the cellular protein quality control machinery. nih.gov This leads to the degradation of Hsp90 "client" proteins, many of which are oncoproteins essential for cancer cell survival, thereby influencing pathways related to stress response and cell cycle regulation.
Photosynthesis: The inhibition of photosynthetic electron transport in chloroplasts by some quinolinone derivatives demonstrates an influence on fundamental bioenergetic pathways, although this is more relevant to herbicidal action than human therapeutic applications. mdpi.com
Bacterial DNA Replication: The quinolone scaffold (a close relative of quinolinone) is famous for its role in antibiotics that inhibit bacterial DNA gyrase, preventing DNA replication and cell division. mdpi.com This mechanism underscores the scaffold's ability to interfere with nucleic acid metabolism pathways.
Non Medicinal Applications and Future Directions for 8 Iodo 3 Methoxyquinolin 2 1h One
Utilization in Materials Science and Photochemistry
While direct applications of 8-Iodo-3-methoxyquinolin-2(1H)-one in materials science are not yet extensively documented, the photophysical properties of the broader quinolinone class suggest significant potential. Quinolinone derivatives are known to exhibit interesting electronic absorption and emission properties. mdpi.com The presence of an iodine atom and a methoxy (B1213986) group on the quinolinone ring of this compound can be expected to modulate these properties.
The heavy iodine atom can influence the photophysical pathways through the heavy-atom effect, potentially enhancing intersystem crossing from the singlet excited state to the triplet excited state. This could make the compound a candidate for applications in photodynamic therapy or as a triplet sensitizer in photochemical reactions. The methoxy group, being an electron-donating group, can affect the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn influences its fluorescence properties, such as solvatochromism—the change in emission color with solvent polarity. rsc.org For instance, some functionalized quinolinones have shown positive solvatochromism, with stronger emission in more polar solvents. rsc.org
Future research could focus on synthesizing polymers or co-polymers incorporating the this compound moiety to create novel functional materials. These materials could find use in organic light-emitting diodes (OLEDs), fluorescent sensors, or as components in photoresponsive systems. The table below summarizes the potential photophysical properties that could be explored.
| Property | Potential Influence of Substituents | Potential Application |
| Fluorescence | Methoxy group may enhance quantum yield; Iodine may quench fluorescence. | Fluorescent probes, OLEDs |
| Phosphorescence | Heavy iodine atom may induce phosphorescence. | Triplet emitters in OLEDs, bioimaging |
| Solvatochromism | Methoxy group can enhance ICT character. | Polarity sensors |
| Photostability | Aromatic core suggests good stability. | Durable optical materials |
Role as Ligands in Coordination Chemistry and Catalysis
The quinolinone structure contains nitrogen and oxygen atoms that can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of novel metal complexes. researchgate.netscirp.org The formation of metal complexes can significantly alter the electronic and steric properties of the quinolinone ligand, leading to applications in catalysis. latrobe.edu.au
Quinoline-based ligands have been successfully employed in a variety of catalytic transformations. researchgate.net For example, palladium complexes of quinoline (B57606) derivatives have been used in C-H activation and cross-coupling reactions. researchgate.net The specific substitutions on this compound could offer unique advantages. The iodine atom at the 8-position could potentially be used as a handle for further functionalization or could participate in halogen bonding interactions within the coordination sphere. The methoxy group at the 3-position can electronically tune the donor properties of the ligand.
The synthesis of metal complexes with this compound could lead to catalysts with novel reactivity and selectivity. These complexes could be explored in various organic reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The table below outlines potential research directions in this area.
| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |
| Palladium(II) | N,O-bidentate | Cross-coupling reactions, C-H activation |
| Ruthenium(II) | N,O-bidentate | Transfer hydrogenation, oxidation reactions |
| Copper(I/II) | N,O-bidentate | Click chemistry, atom transfer radical polymerization |
| Gold(I/III) | N-monodentate or N,O-bidentate | Cycloisomerization reactions |
Analytical and Environmental Chemistry Applications
In analytical chemistry, quinolinone derivatives are explored as fluorescent sensors for the detection of various analytes. nih.gov The potential of this compound as a fluorescent sensor would depend on how its emission properties change upon interaction with target molecules or ions. The presence of the iodo and methoxy groups could be tailored to achieve selectivity towards specific analytes. For instance, the nitrogen and oxygen atoms could act as a binding site for metal ions, and the resulting chelation could lead to a detectable change in the fluorescence signal. scirp.org
Regarding environmental chemistry, the fate and impact of iodinated organic compounds are of growing interest. nih.gov While specific studies on this compound are lacking, research on the biodegradation of aromatic compounds provides a general framework for understanding its potential environmental persistence and transformation. nih.govmdpi.com The presence of the quinolinone core, which is a heterocyclic aromatic system, and the iodine substituent will influence its susceptibility to microbial degradation. Further research is needed to assess the environmental behavior of this compound, including its potential for bioaccumulation and toxicity.
| Application Area | Potential Role of this compound | Research Focus |
| Analytical Sensors | Fluorescent chemosensor for metal ions or small molecules. | Synthesis of derivatives with enhanced selectivity and sensitivity. |
| Environmental Monitoring | As a standard for detecting related environmental contaminants. | Development of analytical methods for its detection in environmental matrices. |
| Biodegradation Studies | Substrate to study the degradation pathways of iodinated aromatics. | Identification of microbial strains capable of degrading the compound. |
Emerging Research Avenues and Potential for Novel Chemical Discoveries
The unique structure of this compound opens up several emerging research avenues. The field of supramolecular chemistry, which focuses on non-covalent interactions, could explore the self-assembly properties of this molecule. nih.govacs.org The potential for hydrogen bonding via the N-H and C=O groups, as well as halogen bonding involving the iodine atom, could lead to the formation of interesting supramolecular architectures with potential applications in crystal engineering and materials science.
Furthermore, the reactivity of the C-I bond offers a gateway for further synthetic modifications through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. This would allow for the creation of a library of novel quinolinone derivatives with tailored properties for various applications. Computational studies can play a crucial role in predicting the electronic and photophysical properties of these new derivatives, guiding synthetic efforts towards molecules with desired functionalities. nih.govscispace.com
The future of research on this compound in non-medicinal fields appears promising, with ample opportunities for novel discoveries in materials science, catalysis, and beyond. As the demand for functional organic molecules grows, exploring the full potential of such uniquely substituted heterocyclic compounds will be a key area of scientific endeavor. futuremarketinsights.com
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 8-Iodo-3-methoxyquinolin-2(1H)-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves iodination of the quinolinone core. For example, hypervalent iodine(III) reagents like PIFA (phenyliodine bis(trifluoroacetate)) can selectively introduce iodine at the 8-position under mild conditions. Solvent choice (e.g., dichloromethane or ethyl acetate) and temperature control (0–25°C) are critical to minimize side reactions. Evidence from analogous compounds suggests yields can reach 70–80% when using optimized stoichiometry (e.g., 1.2 equiv iodine source) .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and characterize intermediates via IR (C=O stretch at ~1650–1660 cm⁻¹) and ¹H NMR (methoxy singlet at δ ~3.8–4.0 ppm) .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons in the δ 7.0–8.5 ppm region, with a deshielded proton adjacent to iodine (δ ~8.3 ppm, d, J = 8.8 Hz) .
- HRMS : Calculate exact mass for C₁₀H₈INO₂ (M+H⁺: 314.9621). Deviation >5 ppm suggests impurities or incorrect substitution .
- X-ray Crystallography : Use SHELXL for refinement; space group P2₁/c (monoclinic) is common for quinolinones. Compare bond lengths (C-I ~2.09 Å) and angles to validate regiochemistry .
Advanced Research Questions
Q. What strategies enable site-selective C-H functionalization of this compound for further derivatization?
- Methodological Answer :
- Co(III)-Catalyzed Allylation : Use [Cp*Co(CO)I₂] (5 mol%) with allyl carbonates to functionalize the 4-position. DCE solvent at 80°C for 12 hours achieves >60% conversion. Steric hindrance from the 8-iodo group directs selectivity .
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at the 8-iodo site requires bulky ligands (e.g., SPhos) to suppress homocoupling. Use Cs₂CO₃ in dioxane/water (3:1) at 90°C .
Q. How can contradictory crystallographic and spectroscopic data be resolved during structural analysis?
- Methodological Answer :
- Case Study : If X-ray data indicates a planar quinolinone ring but NMR shows unexpected splitting, consider dynamic effects (e.g., keto-enol tautomerism). Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–100°C) can identify tautomeric equilibria .
- Validation : Compare experimental IR (C=O at 1660 cm⁻¹) with computed spectra (DFT at B3LYP/6-31G* level). Discrepancies >10 cm⁻¹ may indicate crystal packing effects .
Q. What are the mechanistic implications of solvent polarity on the iodination efficiency of quinolinone derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize iodonium intermediates, accelerating electrophilic substitution. However, high polarity can promote side reactions (e.g., methoxy group hydrolysis). Kinetic studies in mixed solvents (e.g., EA/PE = 1/8) show a 15% yield increase compared to pure DCM .
- Data Analysis : Plot reaction rate (ln(k) vs. 1/ε) to correlate with solvent dielectric constant (ε). Non-linear trends suggest competing mechanisms (e.g., radical pathways in low-ε solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
